molecular formula C12H5F21 B177855 (Perfluoro-n-decyl)ethane CAS No. 154478-87-2

(Perfluoro-n-decyl)ethane

Cat. No. B177855
CAS RN: 154478-87-2
M. Wt: 548.13 g/mol
InChI Key: HUPGRQWHZOWFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Perfluoro-n-decyl)ethane is a compound with the molecular formula C12H5F21 . It is a type of perfluoroalkyl ethane .


Synthesis Analysis

The synthesis of perfluorinated compounds like (Perfluoro-n-decyl)ethane has been a subject of research. For instance, a method was developed for perfluorinated compounds (PFCs) analysis in water samples based on decyl-perfluorinated magnetic mesoporous nanocomposites microspheres-assisted extraction and microwave-assisted derivatization followed by gas chromatography–mass spectrometry analysis .


Molecular Structure Analysis

The molecular structure of (Perfluoro-n-decyl)ethane is F(CF2)10(CH2)2H . The molecular weight is 548.13 g/mol . The InChIKey is HUPGRQWHZOWFPQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

(Perfluoro-n-decyl)ethane has a molecular weight of 548.13 g/mol . It has a computed XLogP3-AA value of 8.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 21 hydrogen bond acceptors . The compound has a rotatable bond count of 9 .

Scientific Research Applications

  • Electrochemical Reduction Applications : The electrochemical reduction of 2-perfluoro-nhexyl-1-iodo-ethane leads to the synthesis of perfluoro-nhexyl-2-ethanol, with perfluoro-nhexyl-2-ethylene as a major by-product. This process, studied on carbon fiber cathodes in N,N-dimethylformamide, suggests applications in organic synthesis and electrochemistry (Benefice-Malouet et al., 1988).

  • Radical Synthesis in Organic Chemistry : The reaction of 2-perfluoro-nhexyl-1-iodo-ethane in N,N-dimethylformamide leads to a mixture of corresponding alcohol and perfluoro-nhexyl-ethylene through a radical process. This finding is significant for organic chemistry, particularly in the synthesis of complex fluorinated compounds (Signe et al., 1991).

  • Catalyzing Methane Hydroxylation : Perfluorinated alkanoic acids like PFDA can potentiate P450BM3 to catalyze hydroxylation of small alkanes, including methane. This insight is valuable for understanding the enzymatic mechanisms and could be applied in biotechnological processes (Li & Shaik, 2013).

  • Decomposition on Metal Surfaces : The decomposition of perfluoro-1-methoxy-2-ethoxy ethane on iron surfaces modified with oxygen has been observed. This research has implications for understanding the stability and reactivity of perfluorinated compounds in the presence of metals, relevant in materials science (Napier & Stair, 1994).

  • Synthesis and Characterization in Material Science : The synthesis of 1,1,2,2-tetrakis(perfluoroalkyl-methylene)ethane and its characterization, showing very low surface tension values, points to applications in materials science, especially as potential ski-waxes (Gambaretto et al., 2003).

  • Gas Separation Processes : Research on zirconium-dicarboxylate based metal-organic frameworks for the separation of ethane/ethylene mixtures shows that perfluoro groups can enhance selectivity in such processes. This finding is crucial for the chemical industry, particularly in gas separation technologies (Pires et al., 2019).

  • Synthesis of Triarylphosphanes : The synthesis of new perfluoro-functionalized triarylphosphanes indicates potential applications in catalysis and material science (Sinou et al., 2002).

Safety and Hazards

(Perfluoro-n-decyl)ethane may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing mist/vapours/spray .

Future Directions

Research on perfluoroalkyl and polyfluoroalkyl substances, including (Perfluoro-n-decyl)ethane, is expected to continue in the future. Four major trends from the chemical perspective that will shape PFAS research for the next decade include mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and exploration of the unknown “Dark Matter” .

Mechanism of Action

Target of Action

The primary targets of (Perfluoro-n-decyl)ethane, a type of per- and polyfluoroalkyl substance (PFAS), are hepatocytes . These substances are known to induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .

Mode of Action

(Perfluoro-n-decyl)ethane interacts with its targets primarily through the activation of peroxisome proliferator receptor alpha . This activation is considered the primary mechanism of action in rodent hepatocyte-induced proliferation . The relevance of this mechanism in humans is uncertain .

Biochemical Pathways

Rna-sequencing studies have shown differential expression of genes after exposure to pfas . Upstream regulator analysis revealed that all three PFAS induced activation of p53 and inhibition of androgen receptor and NR1D1, a transcriptional repressor important in circadian rhythm .

Pharmacokinetics

It is known that pfas are chemically stable and resistant to biological degradation . This stability leads to environmental persistence and potential bioaccumulation .

Result of Action

The molecular and cellular effects of (Perfluoro-n-decyl)ethane’s action include significant hepatocyte proliferation . In addition, PFAS exposure can lead to changes in cholesterol levels . For example, PFOS caused a significant decrease in total serum cholesterol and LDL/VLDL, whereas GenX caused a significant elevation in LDL/VLDL with no change in total cholesterol and HDL .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Perfluoro-n-decyl)ethane. The compound’s extraordinary water and stain resistance make it non-biodegradable, leading to environmental persistence . Environmental contamination of PFAS is of significant concern because of their numerous adverse health effects .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F21/c1-2-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPGRQWHZOWFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)10(CH2)2H, C12H5F21
Record name Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895252
Record name 1-(Perfluorodecyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Perfluoro-n-decyl)ethane

CAS RN

154478-87-2
Record name 1-(Perfluorodecyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Perfluoro-n-decyl)ethane
Reactant of Route 2
(Perfluoro-n-decyl)ethane
Reactant of Route 3
(Perfluoro-n-decyl)ethane
Reactant of Route 4
(Perfluoro-n-decyl)ethane
Reactant of Route 5
(Perfluoro-n-decyl)ethane
Reactant of Route 6
(Perfluoro-n-decyl)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.